molecular formula C23H25N3O2 B2451611 N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2-methylquinoline-8-carboxamide CAS No. 1448121-90-1

N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2-methylquinoline-8-carboxamide

Cat. No.: B2451611
CAS No.: 1448121-90-1
M. Wt: 375.472
InChI Key: NGZLQNHLBCHGBN-UHFFFAOYSA-N
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Description

“N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2-methylquinoline-8-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs . The compound also contains a methoxy group and a carboxamide group, which are common functional groups in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring. The piperidine ring is a six-membered ring with one nitrogen atom, and the quinoline is a fused ring system containing a benzene ring and a pyridine ring .

Future Directions

Piperidine derivatives, such as “N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2-methylquinoline-8-carboxamide”, have a wide range of therapeutic applications. Future research could focus on exploring these applications further, as well as optimizing the synthesis process for these types of compounds .

Properties

IUPAC Name

N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-methylquinoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-16-6-7-17-4-3-5-21(22(17)24-16)23(27)25-18-8-10-19(11-9-18)26-14-12-20(28-2)13-15-26/h3-11,20H,12-15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZLQNHLBCHGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2C(=O)NC3=CC=C(C=C3)N4CCC(CC4)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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